molecular formula C10H9NO3 B125537 Methyl 7-aminobenzofuran-4-carboxylate CAS No. 157252-27-2

Methyl 7-aminobenzofuran-4-carboxylate

Cat. No. B125537
M. Wt: 191.18 g/mol
InChI Key: AXLFATUIQRTAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-aminobenzofuran-4-carboxylate, also known as MABF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MABF is a heterocyclic compound that belongs to the benzofuran family and is commonly used as a building block for the synthesis of various biologically active molecules.

Mechanism Of Action

The exact mechanism of action of Methyl 7-aminobenzofuran-4-carboxylate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes involved in cellular processes such as apoptosis, cell cycle regulation, and inflammation.

Biochemical And Physiological Effects

Methyl 7-aminobenzofuran-4-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Methyl 7-aminobenzofuran-4-carboxylate has also been reported to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) and antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, Methyl 7-aminobenzofuran-4-carboxylate has been shown to exhibit anti-inflammatory and anticoagulant activities.

Advantages And Limitations For Lab Experiments

Methyl 7-aminobenzofuran-4-carboxylate has several advantages for use in lab experiments. It is readily available and can be synthesized using simple and cost-effective methods. Methyl 7-aminobenzofuran-4-carboxylate is also stable and can be stored for extended periods without degradation. However, Methyl 7-aminobenzofuran-4-carboxylate has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in aqueous-based assays. Additionally, Methyl 7-aminobenzofuran-4-carboxylate can exhibit low bioavailability and poor pharmacokinetic properties, which can limit its potential as a drug candidate.

Future Directions

There are several future directions for the research and development of Methyl 7-aminobenzofuran-4-carboxylate. One potential direction is the synthesis of novel derivatives of Methyl 7-aminobenzofuran-4-carboxylate with improved pharmacokinetic properties and enhanced biological activities. Another direction is the investigation of the mechanism of action of Methyl 7-aminobenzofuran-4-carboxylate and its derivatives to gain a better understanding of their biological effects. Additionally, the potential of Methyl 7-aminobenzofuran-4-carboxylate and its derivatives as drug candidates for the treatment of various diseases should be explored further.
In conclusion, Methyl 7-aminobenzofuran-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Methyl 7-aminobenzofuran-4-carboxylate is a heterocyclic compound that belongs to the benzofuran family and is commonly used as a building block for the synthesis of various biologically active molecules. Methyl 7-aminobenzofuran-4-carboxylate has been extensively studied for its potential applications in drug discovery and development and has been reported to exhibit various biochemical and physiological effects. However, further research is needed to fully understand the potential of Methyl 7-aminobenzofuran-4-carboxylate and its derivatives as drug candidates for the treatment of various diseases.

Scientific Research Applications

Methyl 7-aminobenzofuran-4-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been used as a building block for the synthesis of various biologically active molecules, including anticancer, antiviral, and antibacterial agents. Methyl 7-aminobenzofuran-4-carboxylate has also been reported to exhibit anti-inflammatory and anticoagulant activities.

properties

CAS RN

157252-27-2

Product Name

Methyl 7-aminobenzofuran-4-carboxylate

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 7-amino-1-benzofuran-4-carboxylate

InChI

InChI=1S/C10H9NO3/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-5H,11H2,1H3

InChI Key

AXLFATUIQRTAEH-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C=COC2=C(C=C1)N

Canonical SMILES

COC(=O)C1=C2C=COC2=C(C=C1)N

synonyms

4-Benzofurancarboxylicacid,7-amino-,methylester(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tin (II) chloride dihydrate (15.0 g, 66.5 mmol) was added to a suspension of 7-nitro-benzofuran-4-carboxylic acid methyl ester (4.82 g, 21.8 mmol) in ethyl acetate (80 mL) and ethanol (80 mL). The reaction mixture was stirred at room temperature for four days then partitioned between ethyl acetate and saturated aqueous solution of potassium carbonate. The organic extract was washed with brine, dried (anhydrous sodium sulfate) and concentrated under reduced pressure. The residue was purified by flash column chromatography over silica gel eluting with 30% ethyl acetate in hexane give 7-amino-benzofuran-4-carboxylic acid methyl ester (3.67 g, 88%). 1H NMR (CDCl3) δ: 3.92 (s, 3H), 6.60 (d, 1H, J=8.2 Hz), 7.34 (d, 1H, J=2.1 Hz), 7.67 (d, 1H, J=2.1 Hz), 7.84 (d, 1H, J=8.2 Hz).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.